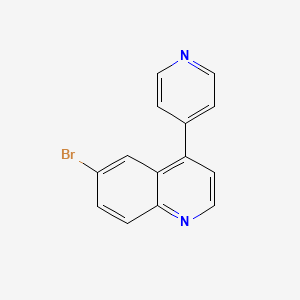
6-Bromo-4-(4-pyridinyl)quinoline
Overview
Description
6-Bromo-4-(4-pyridinyl)quinoline is a useful research compound. Its molecular formula is C14H9BrN2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Bromo-4-(4-pyridinyl)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antibacterial, antimalarial, and anticancer properties, supported by case studies and research findings.
This compound is characterized by the presence of a bromine atom and a pyridine ring, contributing to its unique pharmacological profile. Its structure can be represented as follows:
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study focused on the synthesis of 6-bromoquinolin-4-ol derivatives revealed that certain derivatives showed high efficacy against Extended Spectrum Beta-Lactamase (ESBL) producing Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated potent activity, with some derivatives achieving MIC values as low as 10 mg/mL .
Table 1: Antibacterial Activity of 6-Bromoquinoline Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 3a | ESBL E. coli | 10 |
| 3b | MRSA | 20 |
| 3e | ESBL E. coli | 5 |
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. A study highlighted the potential of quinoline derivatives, including this compound, in inhibiting Plasmodium falciparum. The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite. Compounds from this class exhibited low nanomolar activity against various life stages of the parasite, making them promising candidates for further development .
Table 2: Antimalarial Efficacy of Quinoline Derivatives
| Compound | EC50 (nM) | Mechanism of Action |
|---|---|---|
| 1 | 120 | Inhibition of PfEF2 |
| 2 | <10 | Inhibition of multiple life stages |
Anticancer Activity
The potential anticancer effects of this compound have been explored through various studies. It has been found to inhibit specific kinase pathways that are often dysregulated in cancer cells. For instance, it has shown promise as a PI3 kinase inhibitor, which plays a critical role in cell growth and survival .
Case Study:
A recent investigation into the cytotoxicity of ruthenium(II) complexes incorporating substituted pyridine–quinoline ligands demonstrated that these complexes exhibit dual catalytic and biological activities. The incorporation of this compound into these complexes resulted in enhanced cytotoxic effects against cancer cell lines, indicating its potential as a lead compound in anticancer drug development .
Properties
IUPAC Name |
6-bromo-4-pyridin-4-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-11-1-2-14-13(9-11)12(5-8-17-14)10-3-6-16-7-4-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZCTWVNPUCEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














